

# CHD5 protein structure and domains

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An In-depth Technical Guide to the Structure and Domains of the CHD5 Protein

## Executive Summary

Chromodomain Helicase DNA-binding protein 5 (CHD5) is a critical ATP-dependent chromatin remodeler and a member of the SNF2/RAD54 helicase family.<sup>[1][2]</sup> As a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, CHD5 plays a pivotal role in regulating gene transcription, particularly during neuronal development.<sup>[1][3]</sup> Located on chromosome 1p36, a region frequently deleted in various cancers, CHD5 is a validated tumor suppressor, with its expression often silenced in neuroblastomas, gliomas, and other malignancies.<sup>[4][5]</sup> This guide provides a detailed examination of the CHD5 protein's architecture, the specific functions of its domains, its interaction with chromatin, and the key experimental methodologies used to elucidate its structure and function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CHD5.

## CHD5 Protein Architecture and Domains

CHD5 belongs to the second subfamily of CHD proteins, alongside the highly homologous CHD3 and CHD4.<sup>[5][6]</sup> Its structure is characterized by a series of conserved domains that enable it to recognize specific histone modifications, hydrolyze ATP to remodel nucleosomes, and interact with other proteins. The primary domains are organized sequentially along the polypeptide chain.

The key structural features of CHD5 include:

- Tandem Plant Homeodomain (PHD) Zinc Fingers: Located at the N-terminus, these two zinc finger motifs are crucial for "reading" the histone code.[\[5\]](#)[\[7\]](#)
- Tandem Chromodomains: Adjacent to the PHD fingers, these domains also participate in recognizing histone tail modifications.[\[1\]](#)[\[8\]](#)
- SNF2-like ATPase/Helicase Domain: This central engine of the protein is split into two parts and is responsible for hydrolyzing ATP to provide the energy for chromatin remodeling.[\[3\]](#)[\[9\]](#)
- C-terminal Region: This region contains motifs that may be involved in DNA binding and protein-protein interactions.[\[5\]](#)

**Figure 1:** Domain architecture of the human CHD5 protein.

## Quantitative Domain Data

The precise locations of these domains within the human CHD5 protein (UniProt: Q8TDI0) are essential for functional studies and protein engineering.

| Domain                    | Start Residue | End Residue | Description  |
|---------------------------|---------------|-------------|--|
| PHD Zinc Finger 1         | 338           | 387         | Recognizes histone tails; zinc-coordinating motif.   |
| PHD Zinc Finger 2         | 426           | 473         | Works in tandem with PHD1 to bind histone H3.        |
| Chromodomain 1            | 509           | 563         | Binds to methylated histone tails.                   |
| Chromodomain 2            | 574           | 627         | Functions in concert with Chromodomain 1.            |
| SNF2-like ATPase/Helicase | 703           | 1345        | ATP-binding and hydrolysis for chromatin remodeling. |
| Coiled-Coil Motif         | 1795          | 1825        | Potential protein-protein interaction site.          |

Table 1: Approximate amino acid positions of conserved domains in human CHD5 protein (UniProt Q8TDI0). Positions are based on computational predictions and homology models.

## Functional Roles of CHD5 Domains

Each domain of CHD5 executes a specialized function, and their coordinated action is critical for its role in gene regulation and tumor suppression.

## Histone Code Recognition by PHD and Chromodomains

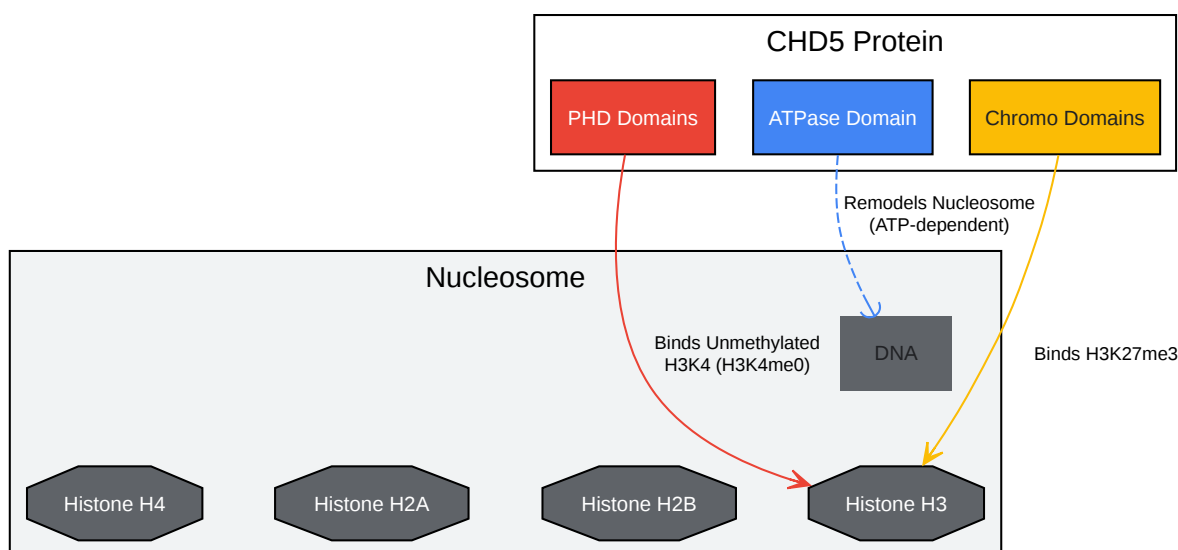
The N-terminal region of CHD5 acts as a sophisticated reader of the histone code.

- **PHD Fingers:** The tandem PHD domains of CHD5 specifically recognize and bind to the N-terminal tail of histone H3 that is unmethylated at lysine 4 (H3K4me0).<sup>[4][5]</sup> Since H3K4 trimethylation (H3K4me3) is a hallmark of active gene promoters, this binding preference

allows CHD5 to be recruited to transcriptionally inactive or poised gene loci.[4] The interaction with unmodified H3 is essential for its tumor suppressor activity.[4]

- Chromodomains: The tandem chromodomains mediate binding to histone H3 that is trimethylated at lysine 27 (H3K27me3), a modification associated with transcriptionally silenced chromatin (heterochromatin).[1][8]

This dual recognition capability enables CHD5 to target specific chromatin states, often those associated with gene repression, where it can then enact its remodeling functions as part of the NuRD complex.



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**Figure 2:** CHD5 domain interactions with a target nucleosome.

## The ATPase/Helicase Engine

The central SNF2-like domain is the catalytic core of CHD5. It belongs to the SF2 family of helicases, which use the energy from ATP hydrolysis to translocate along DNA.[7] In the context of chromatin, this activity results in the disruption of histone-DNA contacts, leading to nucleosome sliding, eviction, or spacing.[7] This remodeling activity alters the accessibility of

DNA to transcription factors and other regulatory proteins, thereby directly influencing gene expression.

## Post-Translational Modifications (PTMs)

Post-translational modifications can regulate the activity, stability, and interaction partners of CHD5. While the PTM landscape of CHD5 is not fully explored, several modifications have been identified.

| Modification Type      | Residue        | Description  | Reference         |
|------------------------|----------------|--|-------------------|
| N5-methylglutamine     | Gln-1390       | Methylation by N6AMT1. Functional role is under investigation.             | UniProt Q8TDI0[1] |
| Phosphorylation        | Ser-1554       | Phosphoserine. May regulate protein activity or interactions.              | UniProt Q8TDI0[1] |
| O-linked Glycosylation | Multiple Sites | Potential sites identified, may affect protein stability and localization. | UniProt Q8TDI0[1] |

Table 2: Known post-translational modifications of human CHD5.

## Key Experimental Methodologies

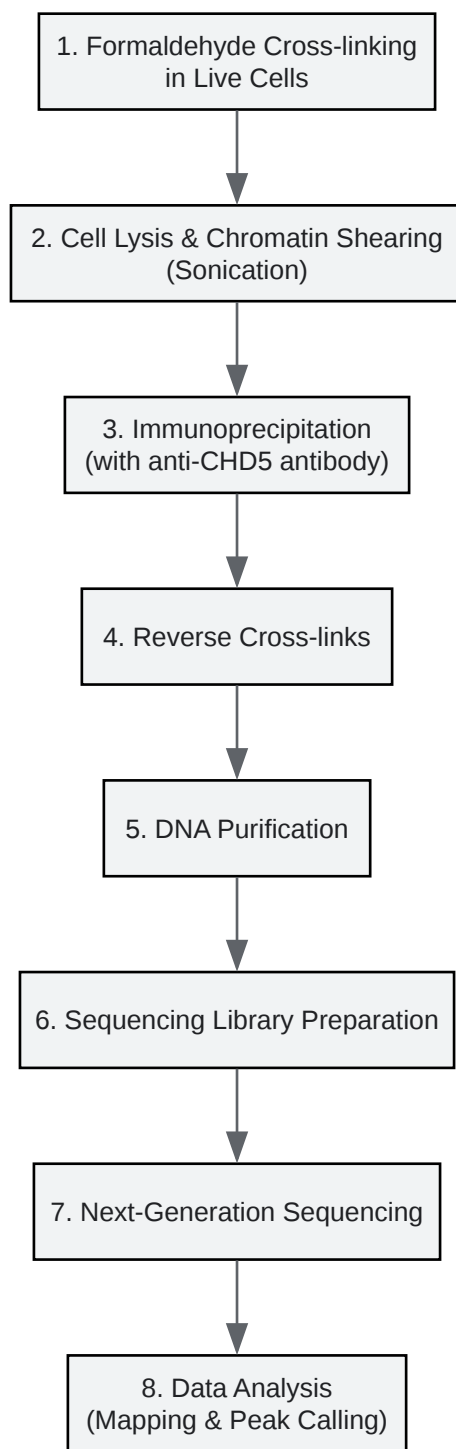
The study of CHD5's structure and function relies on a combination of molecular biology, biochemistry, and genomics techniques.

### Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This is the gold-standard technique to identify the genomic binding sites of a DNA-associated protein like CHD5.

**Protocol Outline:**

- **Cross-linking:** Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, freezing interactions in place.
- **Chromatin Shearing:** The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
- **Immunoprecipitation (IP):** An antibody specific to CHD5 is used to capture the protein and its cross-linked DNA fragments.
- **Reverse Cross-linking and DNA Purification:** The cross-links are reversed by heat, and the associated DNA is purified.
- **Library Preparation and Sequencing:** The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
- **Data Analysis:** Sequencing reads are mapped to a reference genome, and peak-calling algorithms identify regions of significant enrichment, revealing CHD5 binding sites.



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**Figure 3:** A generalized workflow for ChIP-seq experiments.

## Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify proteins that interact with CHD5, such as components of the NuRD complex.<sup>[10]</sup>

Protocol Outline:

- **Protein Tagging:** A version of CHD5 with an affinity tag (e.g., FLAG, HA) is expressed in cells.
- **Cell Lysis:** Cells are lysed under non-denaturing conditions to preserve protein complexes.
- **Affinity Purification:** The cell lysate is incubated with beads conjugated to an antibody against the affinity tag, capturing the tagged CHD5 and its binding partners.
- **Washing and Elution:** The beads are washed to remove non-specific binders, and the protein complexes are eluted.
- **Proteomic Analysis:** The eluted proteins are separated by SDS-PAGE and/or digested with trypsin, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify all proteins in the complex.

## Site-Directed Mutagenesis

This technique is used to probe the function of specific domains or amino acid residues. By introducing point mutations that disrupt a domain's function (e.g., mutating key residues in the PHD fingers that abolish H3 binding), researchers can assess the impact on CHD5's ability to regulate gene expression, inhibit cell proliferation, or suppress tumor growth in cellular and animal models.<sup>[4]</sup> Studies using this method have demonstrated that the H3-binding ability of the PHD domains is indispensable for CHD5's tumor suppressor function.<sup>[4]</sup>

## Conclusion and Therapeutic Implications

CHD5 is a multi-domain chromatin remodeler whose function is intricately linked to its structure. Its ability to read specific histone marks via its PHD and chromodomains, coupled with the ATP-driven motor activity of its helicase domain, allows it to precisely regulate gene expression programs essential for neuronal differentiation and tumor suppression. A thorough understanding of its domain architecture and their specific interactions provides a foundation for developing novel therapeutic strategies. For instance, small molecules designed to disrupt



the interaction of the PHD domains with histone H3 or to inhibit the ATPase domain could potentially modulate CHD5 activity, offering new avenues for cancer therapy, particularly in tumors where CHD5 function is compromised.

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